molecular formula C11H15IN2O4S B8131627 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester

2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B8131627
M. Wt: 398.22 g/mol
InChI Key: UKCQFWAKICUTRQ-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H15IN2O4S and a molecular weight of 398.22 g/mol . It is a white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a thiazole ring, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable precursor with sulfur and a halogen source.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.

    Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability.

Chemical Reactions Analysis

2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester depends on its specific applicationThe presence of the iodine atom and the thiazole ring can enhance binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butoxycarbonylamino-5-iodo-thiazole-4-carboxylic acid ethyl ester include:

    2-tert-Butoxycarbonylamino-5-chloro-thiazole-4-carboxylic acid ethyl ester: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.

    2-tert-Butoxycarbonylamino-5-bromo-thiazole-4-carboxylic acid ethyl ester: This compound has a bromine atom, which also influences its chemical behavior and applications.

    2-tert-Butoxycarbonylamino-5-fluoro-thiazole-4-carboxylic acid ethyl ester: The presence of a fluorine atom can lead to different biological activities and chemical reactivity.

These similar compounds highlight the importance of the halogen atom in determining the properties and applications of the molecule.

Properties

IUPAC Name

ethyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(12)19-9(13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCQFWAKICUTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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